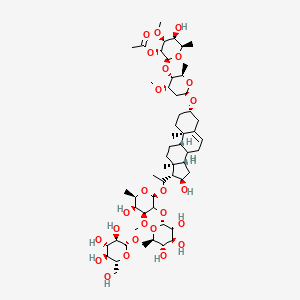
Glycoside H2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycoside H2 is a type of glycoside, a compound where a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. Glycosides are widespread in nature and play various roles in biological processes. This compound, in particular, is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycosides, including Glycoside H2, typically involves the reaction of a sugar with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of glycosides often involves enzymatic methods due to their specificity and efficiency. Enzymes like glycosyltransferases and glycosidases are commonly used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Glycoside H2 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the sugar and aglycone.
Oxidation and Reduction: Modifying the sugar or aglycone moiety.
Substitution: Replacing functional groups on the sugar or aglycone
Common Reagents and Conditions
Common reagents used in these reactions include acids (for hydrolysis), oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example, hydrolysis of this compound yields the free sugar and aglycone, while oxidation may produce sugar acids .
Aplicaciones Científicas De Investigación
Glycoside H2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a substrate for enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Glycoside H2 involves the hydrolysis of the glycosidic bond by glycosidases, leading to the release of the sugar and aglycone. This process is facilitated by the enzyme’s active site, which provides the necessary catalytic residues and environment for the reaction .
Comparación Con Compuestos Similares
Glycoside H2 can be compared with other glycosides such as:
- **Glucos
Propiedades
Número CAS |
73529-43-8 |
|---|---|
Fórmula molecular |
C56H92O25 |
Peso molecular |
1165.3 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22?,23-,24-,25-,28+,29-,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50?,51-,52-,53-,54+,55+,56+/m1/s1 |
Clave InChI |
JNINMHDUXJEVTJ-VUSVZNDNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]([C@@H]6C(C)O[C@H]7C([C@H]([C@H]([C@H](O7)C)O)OC)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)C)OC(=O)C)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)









phosphanium chloride](/img/structure/B14463232.png)



